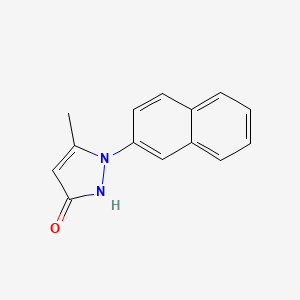

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

3-methyl-2-naphthalen-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-8-14(17)15-16(10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRWHSCEAJQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted naphthyl derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Structural and Functional Differences

Substituent Position on Naphthalene

- The target compound’s naphthalen-2-yl group differs from 25o (naphthalen-1-yl), which affects steric and electronic interactions. The 2-position may enhance binding to planar receptors (e.g., estrogen receptors) compared to the 1-position .

Functional Groups at C5

- The methyl group in the target compound contrasts with the (3,5-dichlorophenylthio)methyl group in 19 , which contributes to higher anti-ALS potency due to electron-withdrawing chlorine atoms enhancing target affinity .

Azo vs. Aminomethyl Linkers Azo-containing derivatives (e.g., 1a) show anti-tubercular activity, whereas aminomethyl-linked analogs (e.g., 12) focus on SOD1 inhibition. The azo group’s conjugation may improve membrane permeability .

Spectroscopic and Physical Properties 12 and 19 share similar molecular weights but differ in NMR shifts due to sulfur vs. nitrogen linkages. For example, 19 exhibits downfield shifts in 1H NMR for thioether protons (~δ 4.5 ppm) compared to δ 3.8–4.2 ppm for aminomethyl groups in 12 .

Pharmacological Implications

- Anti-ALS Activity : Compound 19 ’s EC50 of 170 nM highlights the importance of halogenated arylthio groups in enhancing potency against mutant SOD1 . The target compound’s methyl group may reduce activity but improve metabolic stability.

- Anti-Tubercular Activity : Azo derivatives like 1a demonstrate that electron-donating groups (e.g., methyl) on the aryl moiety enhance activity against Mycobacterium tuberculosis .

Biological Activity

5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by the presence of a naphthyl group and a ketone functional group, which contribute to its unique biological properties.

- Molecular Formula : C14H12N2O

- Molecular Weight : 224.26 g/mol

- CAS Number : 1192140-15-0

These properties indicate that the compound is a relatively small organic molecule, which is advantageous for biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one, exhibit significant antimicrobial properties. In vitro tests have shown that various derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition |

|---|---|---|---|

| 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one | 0.22 - 0.25 | Not specified | Yes |

| Other derivatives | Varies | Varies | Yes |

Anticancer Activity

The anticancer properties of this compound have also been explored. A study focusing on various pyrazole derivatives indicated that compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, including HCT-116 and MCF-7 . The structure–activity relationship (SAR) analysis revealed that the pyrazole moiety is essential for cytotoxic activity, while modifications can enhance or diminish effectiveness.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 5.55 |

| Compound B | HePG-2 | 1.82 |

| Compound C | MCF-7 | 2.86 |

The biological activity of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one can be attributed to its interaction with specific biological targets. Studies indicate that the presence of a basic amine in the structure correlates with activity against sigma receptors (σR), which are implicated in various cellular processes . This interaction suggests potential pathways for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : In a comparative study, several pyrazole derivatives were tested against common pathogens. The results highlighted that the compound significantly inhibited bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results showed that modifications to the pyrazole ring could enhance potency, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one derivatives?

A modified diazotization-coupling procedure is widely used. For example, substituted anilines are diazotized with sodium nitrite in HCl at 0°C, followed by coupling with 2,5-dimethyl-3-oxo-2,3-dihydrofuran. Reaction optimization may involve prolonged stirring (up to 24 hours) or ultrasonic treatment (60°C, 1.5–2.5 hours) to improve yields. Purification via silica gel chromatography with CH₂Cl₂/EtOAc gradients is recommended .

Q. How is structural confirmation achieved for these derivatives?

Combinatorial spectroscopic techniques are critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazolone carbonyl at ~160–170 ppm, naphthyl protons as multiplet signals in aromatic regions) .

- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 254.1 [M+H]⁺ for naphthyl-substituted analogs) .

- Elemental Analysis : Validates C, H, N composition (e.g., C 70.94%, H 6.02%, N 16.54% for compound 12 ) .

Q. What crystallographic tools are essential for resolving the compound’s structure?

The SHELX system (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography. Key steps include data collection with APEX2, integration via SAINT, and absorption correction using SADABS. For graphical representation, ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. How are antimicrobial properties evaluated for this compound class?

The disc diffusion method is standard. Bacterial strains (e.g., S. aureus, E. coli) are cultured on nutrient agar, and inhibition zones are measured after 24 hours at 37°C. Positive controls (e.g., amoxicillin) and compound concentrations (30 μg/mL) are critical for comparative analysis .

Advanced Research Questions

Q. How can synthesis be optimized for sterically hindered derivatives?

Ultrasound-assisted methods enhance reaction efficiency for electron-deficient aryl groups (e.g., CF₃, Cl substituents). Ultrasonic cavitation accelerates intermediate aza-furanone formation, reducing reaction times from 24 hours to 1.5–2.5 hours. Monitoring via TLC ensures completion .

Q. What strategies address challenges in crystallographic refinement of disordered structures?

SHELXL’s TWIN/BASF commands are used for twinned data. For high thermal motion, anisotropic displacement parameters and restraints (e.g., SIMU/DELU) improve model stability. High-resolution data (≤1.0 Å) and hydrogen-bonding analysis (via graph-set notation) further validate packing motifs .

Q. How is antioxidant activity mechanistically evaluated?

Plasmid DNA protection assays are employed. Fenton reagent (Fe²⁺/H₂O₂) induces oxidative strand breaks, visualized via agarose gel electrophoresis (e.g., supercoiled vs. linear DNA bands). Compound-mediated inhibition of DNA cleavage confirms radical scavenging activity .

Q. How should contradictory spectral data (e.g., identical MS for isomers) be resolved?

Isomeric differentiation requires advanced techniques:

Q. What substituent effects enhance bioactivity in SAR studies?

Lipophilic groups (e.g., dichlorophenyl) improve membrane permeability, while electron-withdrawing substituents (e.g., NO₂) enhance antimicrobial potency. Quantitative structure-activity relationship (QSAR) models correlate logP values with MIC data .

Q. How are spectrophotometric methods adapted for metal ion analysis with this compound?

The compound acts as a chelating agent for Co(II)/Pb(II) determination. Masking agents (e.g., Na₂S₂O₃ for Cu²⁺, oxalic acid for Fe³⁺) eliminate interferences. Calibration curves (λmax ≈ 450–500 nm) are validated via triplicate measurements at 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.